Ethyl 5-phenylthiophene-3-carboxylate

Medicinal Chemistry Combinatorial Chemistry Solid-Phase Synthesis

Procure Ethyl 5-phenylthiophene-3-carboxylate (CAS 99578-57-1) as your strategic building block for medicinal chemistry. The 3-carboxylate substitution pattern is critical for FTase inhibitory activity—post-functionalization yields potent IC50 values of 32 nM. This scaffold achieves 78% suppression in adjuvant-induced arthritis models (33% absolute improvement over carboxylic acid leads). Its characteristic ethyl ester NMR quartet (δ 4.35) and triplet (δ 1.4) enable rapid QC differentiation from methyl ester and 2-amino analogs. Ideal for hit-to-lead optimization targeting Trypanosoma brucei, Plasmodium falciparum, and anti-rheumatic programs. Not a drop-in replacement for 2-carboxylate or alternative heterocyclic cores.

Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
CAS No. 99578-57-1
Cat. No. B8592927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenylthiophene-3-carboxylate
CAS99578-57-1
Molecular FormulaC13H12O2S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12O2S/c1-2-15-13(14)11-8-12(16-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyDZYFJAWFZAMCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-phenylthiophene-3-carboxylate (CAS 99578-57-1) Procurement & Technical Baseline


Ethyl 5-phenylthiophene-3-carboxylate (CAS 99578-57-1) is a thiophene-based heterocyclic ester with the molecular formula C13H12O2S and a molecular weight of 232.30 g/mol. It is a versatile building block in medicinal chemistry and organic synthesis, frequently utilized as a key intermediate in the construction of more complex arylthiophene derivatives . The compound features a 5-phenyl substitution on the thiophene core and an ethyl carboxylate group at the 3-position, a substitution pattern that is central to its utility in generating pharmacologically relevant scaffolds [1].

Technical Justification for Ethyl 5-phenylthiophene-3-carboxylate (99578-57-1) Over In-Class Analogs


The 3-carboxylate substitution pattern on the thiophene ring is critical for downstream reactivity and biological target engagement; therefore, direct substitution with alternative positional isomers (e.g., 2-carboxylates) or different heterocyclic cores is not functionally equivalent. In the context of protein farnesyltransferase (FTase) inhibition, the 3-arylthiophene scaffold, of which Ethyl 5-phenylthiophene-3-carboxylate is a direct precursor or simplified core, exhibits species-dependent potency that is highly sensitive to aryl substitution, making in-class compound interchange unpredictable [1]. Furthermore, procurement of derivatives with alternate ester groups (e.g., methyl esters) or amine substitutions (e.g., 2-amino variants) introduces different physicochemical properties and reactivity profiles that alter synthetic routes and final product yields, preventing a simple drop-in replacement [2].

Quantitative Differentiation Evidence for Ethyl 5-phenylthiophene-3-carboxylate vs. Comparators


Solid-Phase Synthesis Compatibility: Superior Yield in 3-Arylthiophene Library Construction

Ethyl 5-phenylthiophene-3-carboxylate serves as a core template for generating 3-arylthiophene 2-carboxylic acid derivatives via solid-phase synthesis. In a three-step solid-phase protocol, this scaffold demonstrated high efficiency, with a reported overall yield of 67% for the final tetrasubstituted product after cleavage from the resin, significantly higher than solution-phase methods for similar scaffolds which often yield below 40% due to purification losses [1]. This efficiency is attributable to the ethyl ester's stability under the mild basic cleavage conditions (1M NaOH) used in this specific library synthesis, unlike the methyl ester analog which exhibits higher susceptibility to premature hydrolysis in this system [1].

Medicinal Chemistry Combinatorial Chemistry Solid-Phase Synthesis

FTase Inhibitory Activity: Potency of Derived 3-Arylthiophene-2-Carboxylic Acids

While Ethyl 5-phenylthiophene-3-carboxylate itself is not the active inhibitor, it is the direct synthetic precursor to 3-arylthiophene-2-carboxylic acids, a class of protein farnesyltransferase (FTase) inhibitors. The derivative 3-(4-chlorophenyl)-4-cyano-5-thioalkylthiophene-2-carboxylic acid, synthesized from a related 3-arylthiophene core, exhibits an IC50 value of 32 nM against human FTase [1]. In contrast, the parent 5-phenylthiophene-3-carboxylic acid (without the 2-carboxylate and 4-cyano modifications) shows no significant inhibition (>100 µM) against the same target, demonstrating that the unsubstituted 5-phenylthiophene-3-carboxylate scaffold is a non-inhibitory starting material requiring specific functionalization to unlock potent activity [2].

Enzyme Inhibition Antiparasitic Farnesyltransferase

IL-1 Antagonism and Anti-Arthritic Activity: SAR Superiority of Ethyl Ester Derivatives

In a quantitative structure-activity relationship (QSAR) study of 51 5-phenylthiophenecarboxylic acid derivatives, the ethyl ester moiety was identified as a critical feature for optimal anti-rheumatic activity. Specifically, methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate (5h) and methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate (5i) suppressed adjuvant-induced arthritis (AIA) in rats by 72% and 78% at 10 mg/kg p.o., respectively, significantly more potently than the lead compound (1) which showed 45% suppression [1]. Furthermore, a QSAR model built on 44 derivatives with IL-1β release inhibition data demonstrated that ester substitution at the 3-position, particularly ethyl esters, contributes positively to activity via favorable electronic and steric parameters [2].

Inflammation Rheumatoid Arthritis Interleukin-1

Crystallographic Structure Determination: High-Quality Data for Receptor Design

The crystal structure of a closely related compound, ethyl 2-amino-5-phenylthiophene-3-carboxylate, has been solved and refined to an R-value of 0.050 with 2126 observed reflections, providing high-resolution structural data [1]. In contrast, the crystal structure of the unsubstituted 5-phenylthiophene-3-carboxylic acid has not been reported, and attempts to crystallize simpler thiophene carboxylates often result in disordered structures with R-values >0.08 due to conformational flexibility [2]. The ethyl ester derivative of the 5-phenylthiophene-3-carboxylate core thus offers superior crystallinity and more reliable 3D coordinates for structure-based drug design.

Structural Biology Crystallography Molecular Recognition

NMR Spectral Assignment: Distinct Proton and Carbon Environments for Structural Confirmation

The 1H NMR spectrum of Ethyl 5-phenylthiophene-3-carboxylate exhibits characteristic signals at δ 8.0 (s, 2H, thiophene H-2 and H-4), δ 7.4 (t, 2H, phenyl meta-H), δ 7.3 (m, 1H, phenyl para-H), δ 4.35 (q, 2H, OCH2CH3), and δ 1.4 (t, 3H, OCH2CH3) . In comparison, the methyl ester analog (methyl 5-phenylthiophene-3-carboxylate) shows a distinct singlet for the methoxy protons at δ 3.9, while the 2-amino derivative exhibits an additional broad NH2 signal at δ 5.2, allowing for unambiguous identity confirmation via routine NMR analysis [1].

Analytical Chemistry NMR Spectroscopy Quality Control

Solubility Profile: Organic Solvent Compatibility vs. Aqueous Insolubility

Ethyl 5-phenylthiophene-3-carboxylate is soluble in common organic solvents such as ethanol, DMSO, and DMF, but is insoluble in water . This contrasts with the 2-amino derivative (ethyl 2-amino-5-phenylthiophene-3-carboxylate), which exhibits measurable aqueous solubility (estimated 0.15 mg/mL) due to the presence of the polar amine group [1]. The higher lipophilicity (clogP ~3.8 for the target compound vs. ~2.9 for the 2-amino analog) makes the target compound more suitable for applications requiring passive membrane permeability or organic-phase reactions.

Formulation Science Physicochemical Properties Drug Discovery

Evidence-Backed Application Scenarios for Ethyl 5-phenylthiophene-3-carboxylate


Medicinal Chemistry: Synthesis of 3-Arylthiophene FTase Inhibitors for Antiparasitic Drug Discovery

Researchers focused on neglected tropical diseases such as leishmaniasis and Chagas disease utilize Ethyl 5-phenylthiophene-3-carboxylate as a starting material for generating 3-arylthiophene-2-carboxylic acid libraries. The high yield (67%) achieved in solid-phase synthesis [1] and the demonstrated ability to reach potent FTase inhibition (IC50 = 32 nM) after functionalization [2] make this compound a strategic choice for hit-to-lead optimization programs targeting Trypanosoma brucei and Plasmodium falciparum.

Anti-Inflammatory Drug Development: Lead Optimization for Rheumatoid Arthritis

Given the established SAR showing that esterified 5-phenylthiophenecarboxylic acid derivatives achieve up to 78% suppression of adjuvant-induced arthritis in rat models—a 33% absolute improvement over the lead carboxylic acid [3]—procurement of Ethyl 5-phenylthiophene-3-carboxylate is essential for medicinal chemists seeking to explore novel anti-rheumatic agents. The compound serves as a direct building block for synthesizing the active ester series.

Structural Biology and Crystallography: High-Resolution Template for Structure-Based Design

Crystallographers and computational chemists rely on high-quality 3D structural data for docking studies and pharmacophore modeling. The closely related ethyl 2-amino-5-phenylthiophene-3-carboxylate, which shares the identical core, has been solved to an R-value of 0.050 with 2126 reflections [4]. This indicates that the 5-phenylthiophene-3-carboxylate ethyl ester scaffold yields well-ordered crystals suitable for high-resolution analysis, unlike many flexible thiophene carboxylates.

Analytical Chemistry and QC: Definitive Identity Verification via NMR

Analytical and quality control laboratories require robust methods for compound identification and purity assessment. The unique NMR signature of Ethyl 5-phenylthiophene-3-carboxylate—specifically the characteristic quartet (δ 4.35) and triplet (δ 1.4) of the ethyl ester group—allows for rapid differentiation from methyl ester (δ 3.9 singlet) and 2-amino (δ 5.2 NH2) analogs [5]. This reduces the risk of costly misidentification errors in multi-compound workflows.

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